Phenol, 4-ethynyl-

概要

説明

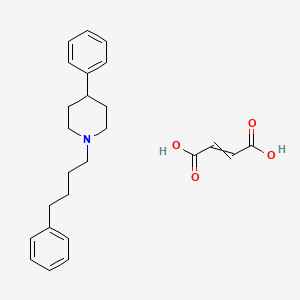

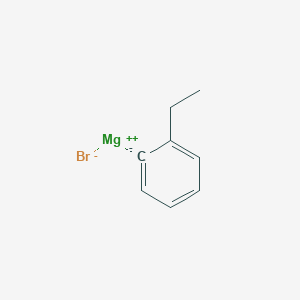

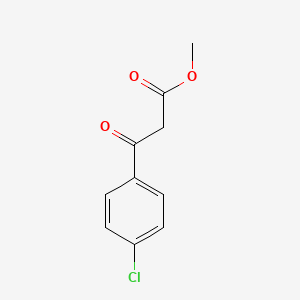

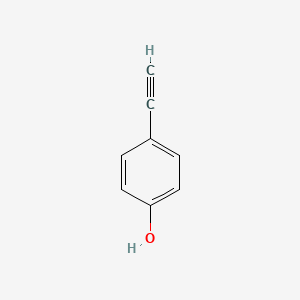

Phenol, 4-ethynyl-, also known as 4-Ethynylphenol, is a chemical compound with the molecular formula C8H6O . It has an average mass of 118.133 Da and a monoisotopic mass of 118.041862 Da .

Synthesis Analysis

The synthesis of Phenol, 4-ethynyl-, or similar compounds, often involves various laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . A specific example of synthesis involving a phenol derivative is the creation of an addition curing ethynyl phenyl azo phenol-biphenylene resin (EPABN). This was achieved by introducing an ethynylphenyl group into a biphenyl novolac resin (BN) through a diazo coupling reaction .Molecular Structure Analysis

The molecular structure of Phenol, 4-ethynyl-, consists of a phenol group with an ethynyl substituent at the 4-position .Chemical Reactions Analysis

Phenols, including Phenol, 4-ethynyl-, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of Phenols doesn’t occur in the same way as alcohols because they don’t have a hydrogen atom on the hydroxyl-bearing carbon .Physical And Chemical Properties Analysis

Phenol, 4-ethynyl-, has a density of 1.1±0.1 g/cm3, a boiling point of 216.2±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 47.1±3.0 kJ/mol and a flash point of 97.0±15.6 °C .科学的研究の応用

Catalytic Applications in Chemical Synthesis

GaCl3-catalyzed Ortho-ethynylation of Phenols Phenols are ethynylated at the ortho position using silylated chloroethyne, catalyzed by GaCl3 and lithium phenoxide. This method is applicable to various substituted phenols, yielding ortho-ethynylated products with high efficiency. The process showcases high turnover numbers, demonstrating the catalytic efficiency of GaCl3 in this reaction. It's a pivotal step in the functionalization of phenols, expanding the utility of phenolic compounds in chemical synthesis (Kobayashi et al., 2002).

Ortho-Vinylation Reaction of Phenols with Ethyne Similar to ortho-ethynylation, phenols undergo ortho-vinylation with ethyne, catalyzed by a SnCl4-Bu3N reagent. This reaction accommodates phenols with diverse substituents, including electron-donating or electron-withdrawing groups. The process enables the synthesis of 2,6-divinylphenols under modified conditions, highlighting its versatility and applicability in synthesizing structurally diverse phenolic derivatives (Yamaguchi et al., 1998).

Advanced Materials and Polymers

Acetylene-grafted Resins Derived from Phenolics via Azo Coupling Reaction Novel phenolic resins with high ethynyl contents were developed through the azo coupling reaction between phenol units and diazonium of 3-ethynylaniline. These resins are characterized by their solubility in acetone and ethanol, low melting points, and thermal curing properties. Their thermal stability and carbon yields, assessed by thermogravimetric analysis, are superior to traditional phenolic resins, indicating their potential in high-performance material applications (Wang et al., 2008).

Molecular Interactions and Complex Formation

Hydrogen Bonding and π⋯π Interactions in Phenol⋯Ethynylbenzene Complex The interactions between phenol and ethynylbenzene were explored, revealing the formation of weak hydrogen bonds and π⋯π interactions. The study utilized FTIR spectroscopy and ab initio calculations, providing insights into the complex's geometry, energy, and vibrational spectra. This research contributes to our understanding of molecular interactions involving phenolic and ethynyl groups, which are crucial in various chemical and biological processes (Vojta & Vazdar, 2014).

作用機序

Target of Action

Phenolic compounds, including “Phenol, 4-ethynyl-”, are known to interact with a wide range of targets in biological systems . They are active against various micro-organisms, including some fungi and viruses . They have been used to disinfect skin and to relieve itching . In high concentrations, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Mode of Action

Phenol is a potent proteolytic agent . Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . This interaction with its targets leads to changes in the cellular structure and function .

Biochemical Pathways

Phenolic compounds are the derivatives of secondary metabolism of plants . They are mainly biosynthesized by the shikimic acid pathway in advanced plants . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, are all part of this pathway .

Pharmacokinetics

It is known that phenolic compounds can incorporate into erythrocytes and liposomal membranes . This suggests that they may have good bioavailability and can be distributed throughout the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Phenol, 4-ethynyl-”.

Result of Action

Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis . They down-regulate oncogenic survival kinases such as PI3K and Akt, cell proliferation regulators that include Erk1/2, D-type Cyclins, and Cyclin Dependent Kinases (CDKs), transcription factors such as NF-kβ, NRF2 and STATs, histone deacetylases HDAC1 and HDAC2, and angiogenic factors VEGF, FGFR1 and MIC-1 . Furthermore, while inhibiting oncogenic proteins, the phenolic compounds elevate the expression of tumor suppressor proteins p53, PTEN, p21, and p27 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For example, phenol concentrations were generally higher in the aquatic environments of northern rivers, such as the Hun River, Taizi River, and Liao River, compared to those in southern China . The ecological risk of phenol to aquatic organisms ranked from high to low during rainy, dry, and normal seasons, showing seasonal variation characteristics . Regarding spatial variation along the river, the ecological risk of phenol gradually increased from upper reaches, peaked in the middle reaches, and then decreased in the lower reaches . Considering the different species types, fish face a higher risk of toxic effects of phenol than invertebrates when exposed to phenol over a long period of time, probably due to the bioaccumulative nature of phenol .

Safety and Hazards

将来の方向性

The research of heat-resistant, higher char yield, highly flame-retardant new phenolic resin is of great significance . The heat resistance of phenolic resin can be improved by adding modifier, which can be roughly divided into inorganic elements, inorganic nanoparticles, synthetic organic substances, natural organic substances, and composite modification . New groups such as ethynyl can also be introduced into the phenolic resin to obtain a novel addition curable phenolic resin and improve the heat resistance of the phenolic resin .

特性

IUPAC Name |

4-ethynylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXJEKPLQLVJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905921 | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2200-91-1, 24979-70-2 | |

| Record name | Phenol, 4-ethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002200911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-ethenyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。